N-(3-chloropropyl)decan-1-amine;hydrochloride
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Overview
Description
N-(3-chloropropyl)decan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H29Cl2N. It is a derivative of decan-1-amine, where a 3-chloropropyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)decan-1-amine;hydrochloride typically involves the reaction of decan-1-amine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. The final product is often obtained in high purity through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)decan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-(3-azidopropyl)decan-1-amine, N-(3-thiocyanatopropyl)decan-1-amine, and N-(3-methoxypropyl)decan-1-amine.
Oxidation Reactions: Products include N-(3-chloropropyl)decanamide and N-(3-chloropropyl)decanonitrile.
Reduction Reactions: Products include decan-1-amine and N-(3-chloropropyl)decan-1-amine derivatives.
Scientific Research Applications
N-(3-chloropropyl)decan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)decan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloropropyl)octan-1-amine;hydrochloride
- N-(3-chloropropyl)dodecan-1-amine;hydrochloride
- **N-
Properties
CAS No. |
88090-17-9 |
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Molecular Formula |
C13H29Cl2N |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-(3-chloropropyl)decan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H28ClN.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14;/h15H,2-13H2,1H3;1H |
InChI Key |
UQQSMEJQDVABFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCl.Cl |
Origin of Product |
United States |
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